Dual Electron‑Withdrawing Activation Enhances –SO₂F Electrophilicity vs. Non‑Sulfonylated Analogs
The para‑methanesulfonyl group exerts a Hammett σₚ constant of approximately +0.72, which withdraws electron density from the aromatic ring and enhances the electrophilicity of the adjacent –SO₂F group. [1] In a comparative library study of substituted benzenesulfonyl fluorides, 3‑carboxybenzenesulfonyl fluoride (Hammett σₘ ≈ +0.37 for –COOH) displayed a hydrolysis half‑life at pH 7.4 of 4–5 h, whereas electron‑rich analogs (e.g., 4‑aminobenzenesulfonyl fluoride) showed markedly longer half‑lives. [2] By class‑level inference, the stronger electron‑withdrawing –SO₂CH₃ group on the target compound is predicted to lower the LUMO energy of the –SO₂F sulfur center, accelerating SuFEx reaction rates with nucleophilic amino acid residues (e.g., serine, tyrosine, lysine) relative to methyl‑ or unsubstituted benzenesulfonyl fluorides. This property is critical for time‑dependent covalent inhibition assays where warhead activation rate determines target engagement windows. [3]
| Evidence Dimension | Electrophilicity (Hammett σₚ constant activating –SO₂F) |
|---|---|
| Target Compound Data | Hammett σₚ ≈ +0.72 for para‑SO₂CH₃ substituent |
| Comparator Or Baseline | Unsubstituted benzenesulfonyl fluoride (Hammett σₚ = 0); 4‑aminobenzenesulfonyl fluoride (σₚ ≈ −0.66, electron‑donating); 3‑carboxybenzenesulfonyl fluoride (σₘ ≈ +0.37) |
| Quantified Difference | Δσₚ ≈ +0.72 vs. unsubstituted; Δσₚ ≈ +0.35 vs. 3‑carboxybenzenesulfonyl fluoride; Δσₚ ≈ +1.38 vs. 4‑aminobenzenesulfonyl fluoride |
| Conditions | Hammett substituent constants derived from benzoic acid ionization equilibria; hydrolysis half‑life measured in aqueous PBS buffer, pH 7.4, 25 °C |
Why This Matters
Stronger electron‑withdrawing character translates to faster covalent labeling kinetics, which is essential for capturing low‑abundance or transient protein targets in chemical proteomics.
- [1] Hansch, C., Leo, A. & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. View Source
- [2] Keeley, A., Petri, L., Ábrányi‑Balogh, P., Imre, T., Szijj, P. A., Perczel, A., ... & Keserű, G. M. (2023). Activation‑Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3042. View Source
- [3] Narayanan, A. & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. View Source
